- Synthesis of Firefly Luciferin Analogues and Evaluation of the Luminescent Properties, Chemistry - A European Journal, 2016, 22(27), 9330-9337

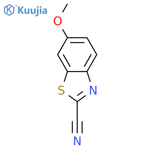

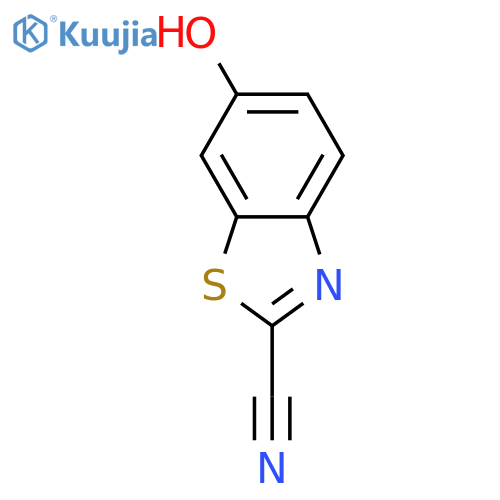

Cas no 939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile)

939-69-5 structure

Produktname:6-hydroxy-1,3-benzothiazole-2-carbonitrile

6-hydroxy-1,3-benzothiazole-2-carbonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-Hydroxybenzo[d]thiazole-2-carbonitrile

- 2-CYANO-6-HYDROXYBENZOTHIAZOLE

- 2-Benzothiazolecarbonitrile, 6-hydroxy-

- 2-CYANO-6-HYDROXYBENZOTHIAZ

- 6-hydroxy-1,3-benzothiazole-2-carbonitrile

- 6-hydroxy-2-cyano-benzothiazole

- 2-cyano-6-hydroxybenzothiazol

- 2-cyano-6-hydroxybenzthiazole

- 6-Hydroxy-2-Benzothiazolecarbonitrile

- 6-hydroxy-2-cyanobenzothiazole

- 6-hydroxybenzothiazole-2-carbonitrile

- BEN041

- PubChem19680

- SQAVNBZDECKYOT-UHFFFAOYSA-N

- FCH841120

- ST

- 6-Hydroxy-2-benzothiazolecarbonitrile (ACI)

- 939-69-5

- BBL101177

- AC-7689

- C8H4N2OS

- GEO-00837

- SY065965

- STL554973

- DB-009211

- DTXSID10432318

- J-509202

- AKOS005257673

- 6-Hydroxybenzothiazole-2-carbonitrile, 96%

- SCHEMBL140656

- CS-W005799

- MFCD00296905

- FS-2463

- 6-hydroxybenzo-[d]thiazole-2-carbonitrile

- 6-Hydroxy-benzothiazole-2-carbonitrile

- 6-hydroxy-benzo[d]thiazole-2-carbonitrile

-

- MDL: MFCD00296905

- Inchi: 1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H

- InChI-Schlüssel: SQAVNBZDECKYOT-UHFFFAOYSA-N

- Lächelt: N#CC1SC2C(=CC=C(C=2)O)N=1

Berechnete Eigenschaften

- Genaue Masse: 176.00400

- Monoisotopenmasse: 176.00443393g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 0

- Komplexität: 224

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.3

- Topologische Polaroberfläche: 85.2

Experimentelle Eigenschaften

- Farbe/Form: Pale-yellow to Yellow-brown Solid

- Dichte: 1.53

- Schmelzpunkt: 211-213 °C

- Siedepunkt: 374.7±34.0°C at 760 mmHg

- Flammpunkt: 180.387 °C

- Brechungsindex: 1.744

- PSA: 85.15000

- LogP: 1.87358

6-hydroxy-1,3-benzothiazole-2-carbonitrile Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H302-H319

- Warnhinweis: P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36

- Sicherheitshinweise: 26-36/37

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:2-8°C

6-hydroxy-1,3-benzothiazole-2-carbonitrile Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-hydroxy-1,3-benzothiazole-2-carbonitrile Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063454-10g |

6-Hydroxybenzo[d]thiazole-2-carbonitrile |

939-69-5 | 98% | 10g |

¥1146.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1236-5G |

6-hydroxy-1,3-benzothiazole-2-carbonitrile |

939-69-5 | 97% | 5g |

¥ 495.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 072318-250mg |

6-hydroxy-1,3-benzothiazole-2-carbonitrile |

939-69-5 | 95+% | 250mg |

4827.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D960498-10g |

2-CYANO-6-HYDROXYBENZOTHIAZOLE |

939-69-5 | 98+% | 10g |

$165 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063454-1g |

6-Hydroxybenzo[d]thiazole-2-carbonitrile |

939-69-5 | 98% | 1g |

¥148.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D960498-100g |

2-CYANO-6-HYDROXYBENZOTHIAZOLE |

939-69-5 | 98+% | 100g |

$1225 | 2023-09-01 | |

| Fluorochem | 049352-1g |

2-Cyano-6-hydroxybenzothiazole |

939-69-5 | 97% | 1g |

£32.00 | 2022-02-28 | |

| Fluorochem | 049352-10g |

2-Cyano-6-hydroxybenzothiazole |

939-69-5 | 97% | 10g |

£236.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D502945-250mg |

2-Cyano-6-hydroxybenzothiazole |

939-69-5 | 97% | 250mg |

$110 | 2024-05-24 | |

| AstaTech | 59441-5/G |

2-CYANO-6-HYDROXYBENZOTHIAZOLE |

939-69-5 | 97% | 5g |

$392 | 2023-09-16 |

6-hydroxy-1,3-benzothiazole-2-carbonitrile Herstellungsverfahren

Herstellungsverfahren 1

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Ethanethiol , Chlorotrimethylsilane , Potassium iodide Solvents: Acetonitrile ; -5 °C; -5 °C → 30 °C; 6 h, 30 °C

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Referenz

- Process for the demethylation of 2-cyano-6-methoxybenzothiazole and its use for the preparation of D-luciferin, China, , ,

Herstellungsverfahren 3

Herstellungsverfahren 4

Herstellungsverfahren 5

Herstellungsverfahren 6

Herstellungsverfahren 7

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Pyridinium chloride ; 200 °C

Referenz

- Strategy for Dual-Analyte Luciferin Imaging: In Vivo Bioluminescence Detection of Hydrogen Peroxide and Caspase Activity in a Murine Model of Acute Inflammation, Journal of the American Chemical Society, 2013, 135(5), 1783-1795

Herstellungsverfahren 9

Herstellungsverfahren 10

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Catalysts: 1,3-Propanediamine , Cuprous cyanide , Dibenzo-18-crown-6 , Copper(II) tetrafluoroborate Solvents: Acetonitrile ; 30 min, 25 °C

1.2 Solvents: Acetonitrile ; 5 min, 25 °C; 1 min, 25 °C

1.2 Solvents: Acetonitrile ; 5 min, 25 °C; 1 min, 25 °C

Referenz

- Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole: a key synthetic intermediate of firefly luciferin, Turkish Journal of Chemistry, 2018, 42(6), 1499-1517

Herstellungsverfahren 12

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Pyridinium chloride ; 40 min, rt → 200 °C

1.2 Reagents: Sodium bicarbonate ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate ; neutralized, cooled

Referenz

- In vivo imaging of hydrogen peroxide production in a murine tumor model with a chemoselective bioluminescent reporter, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(50), 21316-21321

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium cyanide Catalysts: Dibenzo-18-crown-6 , Borate(1-), tetrafluoro-, copper(2+) (2:1), hexahydrate Solvents: Acetonitrile ; 5 min, rt

1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, 25 °C

1.3 Solvents: Acetonitrile ; 5 min, rt; 1 h, 25 °C

1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, 25 °C

1.3 Solvents: Acetonitrile ; 5 min, rt; 1 h, 25 °C

Referenz

- Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors, Polycyclic Aromatic Compounds, 2020, 40(3), 660-669

Herstellungsverfahren 15

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 24 h, rt

Referenz

- A new synthesis of 2-Cyano-6-hydroxybenzothiazole, the key intermediate of D-luciferin, starting from 1,4-benzoquinone, Synlett, 2009, (16), 2682-2684

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Pyridinium chloride Solvents: Sulfolane ; 6 h, 180 °C

Referenz

- A bioluminescent sensor for highly selective and sensitive detection of human carboxylesterase 1 in complex biological samples, Chemical Communications (Cambridge, 2016, 52(15), 3183-3186

Herstellungsverfahren 18

Herstellungsverfahren 19

Herstellungsverfahren 20

6-hydroxy-1,3-benzothiazole-2-carbonitrile Raw materials

- 6-methoxy-1,3-benzothiazole-2-carbonitrile

- Borate(1-),tetrafluoro-

- 2-Benzothiazolecarbonitrile, 6-(2-propen-1-yloxy)-

- 6-Hydroxy-2-benzothiazolediazonium

6-hydroxy-1,3-benzothiazole-2-carbonitrile Preparation Products

6-hydroxy-1,3-benzothiazole-2-carbonitrile Verwandte Literatur

-

James A. H. Inkster,Didier J. Colin,Yann Seimbille Org. Biomol. Chem. 2015 13 3667

-

Bowen Ke,Hui Chen,Lin Ma,Sarah Zingales,Deying Gong,Die Hu,Lupei Du,Minyong Li Org. Biomol. Chem. 2018 16 2388

-

F. Gao,C. Ieritano,K.-T. Chen,G. M. Dias,J. Rousseau,F. Bénard,Y. Seimbille Org. Biomol. Chem. 2018 16 5102

-

Chunchao Tang,Yuqi Gao,Tingting Liu,Yuxing Lin,Xiaomeng Zhang,Chaochao Zhang,Xiang Li,Tianchao Zhang,Lupei Du,Minyong Li Org. Biomol. Chem. 2018 16 645

-

Carla T. Salatino,Diêgo U. Melo,Ariane M. Yoshitake,Lucas S. Sgarbi,Paula Homem-de-Mello,Fernando H. Bartoloni,Luiz F. M. L. Ciscato Org. Biomol. Chem. 2017 15 3479

Related Articles

-

Sunitinib - Ein zentraler Spieler in der Krebsbehandlung Die Entwicklung zielgerichteter Therapien h……Jun 17, 2025

-

4-Fluoracetonphenon: Ein neuer Ansatz in der chemischen Biopharmazie Die chemische Biopharmazie steh……Jun 17, 2025

-

Einfluss von 1-(Chloromethyl)-3-methoxybenzol auf die chemische Biopharmazie Die chemische Biopharma……Jun 17, 2025

-

Synthese und biologische Aktivität von 4-Bromo-2-Fluorobenzoat in der chemischen Biopharmazie Die En……Jun 17, 2025

-

Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025

939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile) Verwandte Produkte

- 943-03-3(6-methoxy-1,3-benzothiazole-2-carbonitrile)

- 7267-38-1(5-Hydroxybenzodthiazole-2-carbonitrile)

- 7267-35-8(5-Methoxybenzo[d]thiazole-2-carbonitrile)

- 7267-31-4(4-Hydroxybenzo[d]thiazole-2-carbonitrile)

- 7267-41-6(4,6-Dihydroxybenzodthiazole-2-carbonitrile)

- 1805550-97-3(Methyl 2-(difluoromethyl)-4-iodo-3-nitropyridine-5-acetate)

- 2227771-51-7((1S)-2-amino-1-(2,3,6-trifluorophenyl)ethan-1-ol)

- 2680799-73-7(benzyl N-(2-bromo-5-nitropyridin-4-yl)carbamate)

- 75078-91-0(Naphthalene,1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-[(1E)-1-methyl-2-phenylethenyl]-)

- 2361863-25-2(1-Acryloyl-N-((2-methylfuran-3-yl)methyl)piperidine-4-carboxamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:939-69-5)6-hydroxy-1,3-benzothiazole-2-carbonitrile

Reinheit:99%/99%

Menge:25g/100g

Preis ($):254.0/1014.0